molecular formula C9H10ClF3N2 B14845868 3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine

3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine

Cat. No.: B14845868
M. Wt: 238.64 g/mol
InChI Key: BGVNHRWQHHTCSL-UHFFFAOYSA-N
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Description

3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine typically involves the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with appropriate reagents. One common method includes the use of palladium-catalyzed coupling reactions, where 2-amino-3-chloro-5-trifluoromethylpyridine is reacted with propylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine involves its interaction with specific molecular targets. In pharmaceuticals, it may act by binding to receptors or enzymes, altering their activity and leading to therapeutic effects. The trifluoromethyl group enhances its binding affinity and stability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-chloro-5-trifluoromethylpyridine: A precursor in the synthesis of the target compound.

    5-Chloro-2-(trifluoromethyl)pyridine: Shares similar structural features but lacks the propan-1-amine group.

Uniqueness

3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine is unique due to the presence of both the trifluoromethyl and propan-1-amine groups, which confer distinct chemical and biological properties. These features make it particularly valuable in applications requiring high stability and specific interactions with biological targets .

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

3-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]propan-1-amine

InChI

InChI=1S/C9H10ClF3N2/c10-6-4-7(9(11,12)13)8(15-5-6)2-1-3-14/h4-5H,1-3,14H2

InChI Key

BGVNHRWQHHTCSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)CCCN)Cl

Origin of Product

United States

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